molecular formula C13H13N3O5 B2529456 Methyl 4-methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate CAS No. 1020724-04-2

Methyl 4-methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Cat. No. B2529456
CAS RN: 1020724-04-2
M. Wt: 291.263
InChI Key: OKTUWVCQNWWVSH-UHFFFAOYSA-N
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Description

“Methyl 4-methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate” is a chemical compound with the molecular formula C12H11N3O4 and a molecular weight of 261.24 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group and a nitro-substituted pyrazole ring . The exact 3D structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that its molecular weight is 261.24 .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. As it is used for proteomics research , it might interact with various proteins, but the exact mechanisms would depend on the specific context of the research.

Future Directions

The future directions for the use of this compound are not specified in the available resources. Given its use in proteomics research , it might be involved in future studies exploring protein function and interactions.

properties

IUPAC Name

methyl 4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-20-12-4-3-9(13(17)21-2)5-10(12)7-15-8-11(6-14-15)16(18)19/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTUWVCQNWWVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

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